molecular formula C16H21FN2O3 B2802797 5-[4-(4-Fluorophenyl)piperazin-1-yl]-3-methyl-5-oxopentanoic acid CAS No. 757200-79-6

5-[4-(4-Fluorophenyl)piperazin-1-yl]-3-methyl-5-oxopentanoic acid

Katalognummer: B2802797
CAS-Nummer: 757200-79-6
Molekulargewicht: 308.353
InChI-Schlüssel: VYKCNKPREQROIX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-[4-(4-Fluorophenyl)piperazin-1-yl]-3-methyl-5-oxopentanoic acid is a useful research compound. Its molecular formula is C16H21FN2O3 and its molecular weight is 308.353. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

5-[4-(4-Fluorophenyl)piperazin-1-yl]-3-methyl-5-oxopentanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. Its structure incorporates a piperazine moiety, which is often associated with pharmacological properties, particularly in the central nervous system (CNS) and cancer therapeutics. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C12H13FNO3
  • Molecular Weight : 239.24 g/mol
  • CAS Number : 898416-76-7
  • SMILES Notation : CC(C(=O)O)C(=O)N1CCN(CC1)c1ccc(cc1)F

The compound features a fluorophenyl group attached to a piperazine ring, which enhances its lipophilicity and potential CNS activity.

Anticonvulsant Activity

Research indicates that compounds similar to this compound demonstrate anticonvulsant properties. For instance, studies have shown that these types of compounds can inhibit calcium currents mediated by Cav1.2 (L-type) channels, which are crucial in neuronal excitability and neurotransmitter release . This mechanism suggests potential applications in treating epilepsy and other seizure disorders.

Inhibition of Enzyme Activity

The compound may also exhibit inhibitory effects on specific enzymes involved in metabolic pathways. Similar compounds have been reported to inhibit γ-aminobutyric acid aminotransferase (GABA-AT), leading to increased GABA levels in the brain, which could be beneficial for treating anxiety and mood disorders .

Biological Activity Summary Table

Activity TypeMechanism of ActionReferences
AnticonvulsantInhibition of Cav1.2 calcium channels
GABAergic ModulationInhibition of GABA-AT
Potential AntitumorInduction of apoptosis in cancer cell lines

Study on Anticonvulsant Effects

A study evaluating the anticonvulsant effects of related compounds demonstrated that they significantly reduced seizure activity in animal models. The median effective dose (ED50) was found to be approximately 45.6 mg/kg, indicating a promising therapeutic window .

Cancer Therapeutics Potential

Another research highlighted the compound's potential as an antitumor agent. It was shown to induce apoptosis in various cancer cell lines through mechanisms involving mitochondrial dysfunction and increased oxidative stress . The findings suggest that this compound could be further explored for its role in cancer treatment.

Wissenschaftliche Forschungsanwendungen

Antidepressant Effects

Research indicates that compounds similar to 5-[4-(4-Fluorophenyl)piperazin-1-yl]-3-methyl-5-oxopentanoic acid exhibit antidepressant-like effects. The piperazine moiety is known to interact with serotonin receptors, which are crucial in mood regulation. Studies have shown that derivatives of piperazine can enhance serotonin levels in the brain, potentially alleviating symptoms of depression .

Anticonvulsant Properties

The compound has been evaluated for anticonvulsant activity. A study demonstrated that piperazine derivatives show promise in reducing seizure activity in animal models, suggesting a mechanism involving modulation of neurotransmitter systems, particularly GABAergic and glutamatergic pathways .

Immunomodulatory Effects

Recent investigations into the immunomodulatory properties of piperazine derivatives highlight their ability to influence immune cell populations during inflammation. The compound's structure suggests it may similarly modulate immune responses, particularly under conditions of stress or heavy metal exposure .

Case Study 1: Antidepressant Activity

A study published in Molecules examined various piperazine derivatives, including those with a fluorophenyl group, for their antidepressant effects. The results indicated that these compounds significantly increased the levels of serotonin and norepinephrine in the brain, leading to improved mood and decreased anxiety in animal models .

Case Study 2: Anticonvulsant Evaluation

In another study focusing on anticonvulsant properties, researchers tested several piperazine derivatives for their efficacy against induced seizures in mice. The findings showed that certain compounds demonstrated significant protective effects against seizures, with mechanisms linked to the modulation of calcium channels and neurotransmitter release .

Eigenschaften

IUPAC Name

5-[4-(4-fluorophenyl)piperazin-1-yl]-3-methyl-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN2O3/c1-12(11-16(21)22)10-15(20)19-8-6-18(7-9-19)14-4-2-13(17)3-5-14/h2-5,12H,6-11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYKCNKPREQROIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)N1CCN(CC1)C2=CC=C(C=C2)F)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.